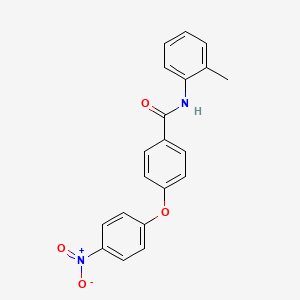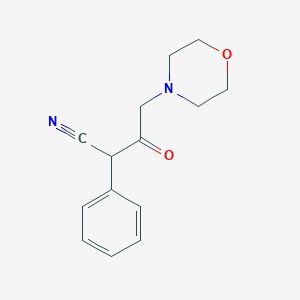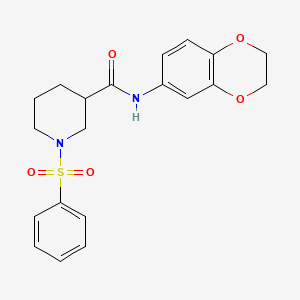
N-(4-bromo-2-methylphenyl)-N'-(4-methylcyclohexyl)ethanediamide
Vue d'ensemble
Description
N-(4-bromo-2-methylphenyl)-N'-(4-methylcyclohexyl)ethanediamide, also known as BRD0705, is a chemical compound that has attracted significant attention in scientific research due to its potential as a therapeutic agent.
Mécanisme D'action
N-(4-bromo-2-methylphenyl)-N'-(4-methylcyclohexyl)ethanediamide exerts its therapeutic effects through its ability to inhibit specific enzymes, known as bromodomain and extraterminal (BET) proteins. BET proteins play a critical role in gene expression regulation, and their dysregulation has been implicated in various diseases. By inhibiting BET proteins, N-(4-bromo-2-methylphenyl)-N'-(4-methylcyclohexyl)ethanediamide can alter gene expression patterns and lead to the suppression of disease-related pathways.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-N'-(4-methylcyclohexyl)ethanediamide has been shown to have several biochemical and physiological effects. In cancer research, N-(4-bromo-2-methylphenyl)-N'-(4-methylcyclohexyl)ethanediamide has been shown to inhibit cell proliferation, induce cell death, and reduce tumor growth. In inflammation research, N-(4-bromo-2-methylphenyl)-N'-(4-methylcyclohexyl)ethanediamide has been shown to reduce the production of inflammatory cytokines and chemokines. In neurological disorder research, N-(4-bromo-2-methylphenyl)-N'-(4-methylcyclohexyl)ethanediamide has been shown to reduce neuroinflammation and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromo-2-methylphenyl)-N'-(4-methylcyclohexyl)ethanediamide has several advantages for lab experiments, including its high potency and selectivity for BET proteins, its ability to cross the blood-brain barrier, and its favorable pharmacokinetic properties. However, one limitation of N-(4-bromo-2-methylphenyl)-N'-(4-methylcyclohexyl)ethanediamide is its low solubility in water, which can make it challenging to use in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(4-bromo-2-methylphenyl)-N'-(4-methylcyclohexyl)ethanediamide. One area of focus is to further elucidate the mechanism of action of N-(4-bromo-2-methylphenyl)-N'-(4-methylcyclohexyl)ethanediamide and its effects on specific disease pathways. Another area of focus is to develop more potent and selective BET inhibitors based on the structure of N-(4-bromo-2-methylphenyl)-N'-(4-methylcyclohexyl)ethanediamide. Additionally, there is a need for more studies to evaluate the safety and efficacy of N-(4-bromo-2-methylphenyl)-N'-(4-methylcyclohexyl)ethanediamide in preclinical and clinical settings.
Conclusion:
In conclusion, N-(4-bromo-2-methylphenyl)-N'-(4-methylcyclohexyl)ethanediamide is a promising compound with potential as a therapeutic agent in various diseases. Its ability to inhibit BET proteins and alter gene expression patterns has been shown to have beneficial effects in cancer, inflammation, and neurological disorders. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of N-(4-bromo-2-methylphenyl)-N'-(4-methylcyclohexyl)ethanediamide.
Applications De Recherche Scientifique
N-(4-bromo-2-methylphenyl)-N'-(4-methylcyclohexyl)ethanediamide has been studied extensively for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(4-bromo-2-methylphenyl)-N'-(4-methylcyclohexyl)ethanediamide has been shown to inhibit the growth of cancer cells and induce cell death in several types of cancer, including breast, lung, and prostate cancer. In inflammation research, N-(4-bromo-2-methylphenyl)-N'-(4-methylcyclohexyl)ethanediamide has been shown to reduce inflammation and pain in animal models of arthritis and colitis. In neurological disorder research, N-(4-bromo-2-methylphenyl)-N'-(4-methylcyclohexyl)ethanediamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
N'-(4-bromo-2-methylphenyl)-N-(4-methylcyclohexyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O2/c1-10-3-6-13(7-4-10)18-15(20)16(21)19-14-8-5-12(17)9-11(14)2/h5,8-10,13H,3-4,6-7H2,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDXJBXAUXCIGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C(=O)NC2=C(C=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(benzyloxy)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B4388155.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B4388163.png)
![(1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide](/img/structure/B4388168.png)


![3-methyl-2-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-4(3H)-quinazolinone](/img/structure/B4388192.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(phenylsulfonyl)acetamide](/img/structure/B4388196.png)
![2-[1-(methylsulfonyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B4388199.png)
![3-[(4-fluorobenzoyl)amino]-4-methylbenzamide](/img/structure/B4388207.png)

![N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}-4-methylbenzamide](/img/structure/B4388217.png)

![ethyl 2-{[2-(ethylthio)benzoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4388243.png)